molecular formula C7H11ClN2O2 B6157048 4,6-dimethoxypyridin-2-amine hydrochloride CAS No. 2680540-11-6

4,6-dimethoxypyridin-2-amine hydrochloride

Cat. No.: B6157048
CAS No.: 2680540-11-6
M. Wt: 190.6
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Description

This compound is characterized by its molecular formula C7H11ClN2O2 and a molecular weight of 190.6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxypyridin-2-amine hydrochloride typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine. One method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide . The reaction conditions are optimized to achieve high conversion and selectivity, with a reaction time of 10 hours and a temperature of 150°C .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of green chemistry principles, such as employing non-toxic reagents like dimethyl carbonate, is emphasized to reduce environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxypyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

4,6-Dimethoxypyridin-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-dimethoxypyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of active research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: This compound is structurally similar and is used as an intermediate in the synthesis of pesticides.

    4-Amino-2,6-dimethoxypyrimidine: Another related compound with applications in chemical synthesis.

Uniqueness

4,6-Dimethoxypyridin-2-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Properties

CAS No.

2680540-11-6

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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